3-Methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry for its biological activity. The molecular formula is with a molecular weight of approximately 443.57 g/mol. The structure features multiple functional groups, including a methyl group, a thioether, and a piperidine ring, contributing to its unique chemical behavior and potential interactions with biological targets.
The synthesis of 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps may include:
Common reaction conditions include:
The compound's structure can be represented using various notation systems:
InChI=1S/C21H29N7O2S/c1-13-10-14(2)12-27(11-13)20-24-17-16(18(29)26(5)21(30)25(17)4)28(20)8-9-31-19-22-7-6-15(3)23-19/h6-7,13-14H,8-12H2,1-5H3The canonical SMILES representation is CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C) which provides insight into the connectivity and arrangement of atoms within the molecule.
The compound can undergo various chemical reactions:
Reagents for these reactions include:
Solvents typically used in these reactions include DMSO, ethanol, and acetonitrile.
The mechanism of action for 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves interaction with specific molecular targets:
The compound is typically solid at room temperature with a melting point that varies based on purity and crystalline form.
Key chemical properties include:
3-Methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This compound represents a significant area of research interest due to its complex structure and potential biological activity. Further studies are needed to fully elucidate its mechanisms and therapeutic applications.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5